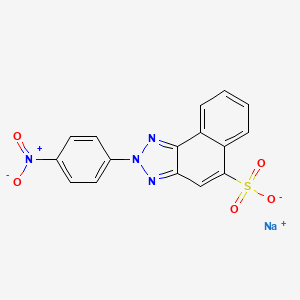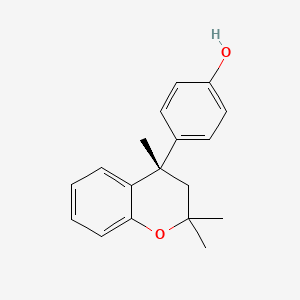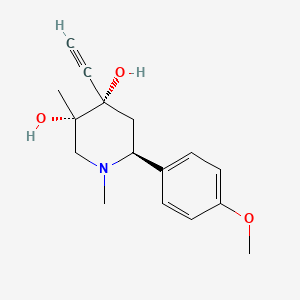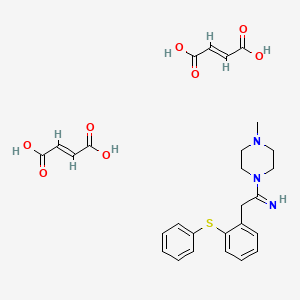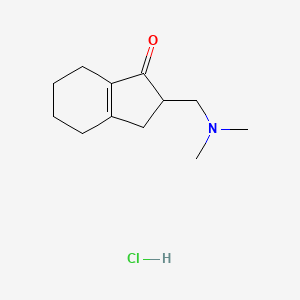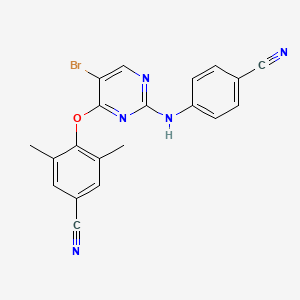
Etravirine impurity 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etravirine impurity 5 is a chemical compound related to etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . This compound is one of the impurities that can be formed during the synthesis or degradation of etravirine .
Métodos De Preparación
The preparation of etravirine impurity 5 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine using a dipolar solvent, adding hydrochloric acid, heating, and then crystallizing to obtain the impurity . Another method involves microwave-promoted amination, which significantly reduces reaction time and improves yield . Industrial production methods focus on optimizing these processes to achieve high purity and yield.
Análisis De Reacciones Químicas
Etravirine impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and alkali . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can produce chlorinated impurities .
Aplicaciones Científicas De Investigación
Etravirine impurity 5 has several scientific research applications. It is used as a reference standard in pharmaceutical research to ensure the quality and safety of etravirine . In chemistry, it helps in studying the stability and degradation pathways of etravirine . In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of etravirine . Industrially, it is used in the development and validation of analytical methods for detecting impurities in drug formulations .
Mecanismo De Acción
The mechanism of action of etravirine impurity 5 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity
Comparación Con Compuestos Similares
Etravirine impurity 5 can be compared with other impurities and analogs of etravirine. Similar compounds include 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile and 4-((5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific formation conditions and the role it plays in the synthesis and degradation of etravirine.
Propiedades
Número CAS |
269055-04-1 |
|---|---|
Fórmula molecular |
C20H14BrN5O |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4-[5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14BrN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26) |
Clave InChI |
GNELAKVSOPMFKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


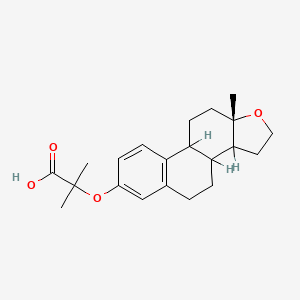
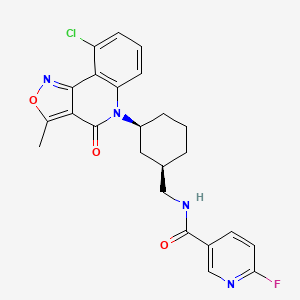
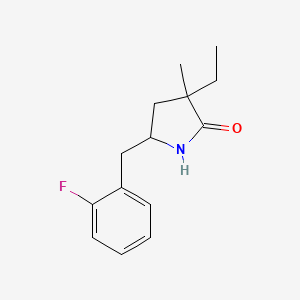
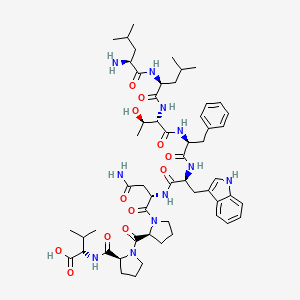
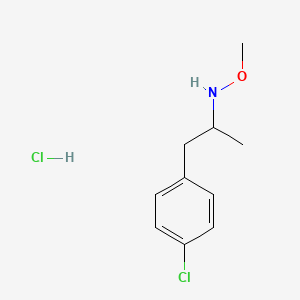
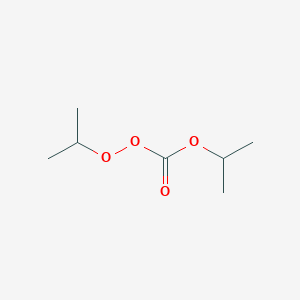
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

